Anticancer Potency of 4-Fluoro N3-Phenyl Analog vs. 2-Fluoro Regioisomer and Non-Fluorinated Parent
In a comparative cytotoxicity screen of 3-arylpyrimidin-4(3H)-one analogs, the 3-(4-fluorophenyl) analog (structurally analogous to CAS 89069-62-5) demonstrated an anticancer IC₅₀ of 12.3 µM, compared to 18.9 µM for the 3-(2-fluorophenyl) regioisomer and 45.6 µM for the 3-phenyl parent compound lacking fluorine, representing a 1.5-fold and 3.7-fold potency advantage, respectively . The data illustrate that para-fluorination at the N3-phenyl ring provides measurable potency gains over ortho-fluorination and a substantial improvement over the non-fluorinated baseline.
| Evidence Dimension | In vitro anticancer potency (IC₅₀) |
|---|---|
| Target Compound Data | 12.3 µM (3-(4-fluorophenyl) analog of pyrimidin-4(3H)-one series) |
| Comparator Or Baseline | 18.9 µM (3-(2-fluorophenyl) regioisomer); 45.6 µM (3-phenyl non-fluorinated parent compound) |
| Quantified Difference | 1.5-fold more potent vs. 2-fluoro regioisomer; 3.7-fold more potent vs. non-fluorinated parent |
| Conditions | Cytotoxicity assay against human cancer cell lines; MTT-based endpoint; exact cell line and incubation time not specified in aggregated compilation |
Why This Matters
For procurement decisions in anticancer screening programs, the 4-fluorophenyl analog offers a confirmed potency advantage over its 2-fluoro regioisomer and the non-fluorinated parent, making it the preferred choice when prioritizing analogs for dose-response validation in cancer cell panels.
